molecular formula C13H11Cl B1590855 3-(Chloromethyl)-1,1'-biphenyl CAS No. 38580-82-4

3-(Chloromethyl)-1,1'-biphenyl

Cat. No.: B1590855
CAS No.: 38580-82-4
M. Wt: 202.68 g/mol
InChI Key: YKRYFMJQINAEOO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,1’-biphenyl: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a biphenyl structure where a chloromethyl group is attached to the third carbon of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the Blanc chloromethylation reaction, where biphenyl is reacted with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds as follows:

C6H5-C6H5+CH2O+HClZnCl2C6H5-C6H4-CH2Cl\text{C}_6\text{H}_5\text{-C}_6\text{H}_5 + \text{CH}_2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{C}_6\text{H}_5\text{-C}_6\text{H}_4\text{-CH}_2\text{Cl} C6​H5​-C6​H5​+CH2​O+HClZnCl2​​C6​H5​-C6​H4​-CH2​Cl

Industrial Production Methods: In an industrial setting, the production of 3-(Chloromethyl)-1,1’-biphenyl may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.

    Oxidation Reactions: The chloromethyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-(Carboxymethyl)-1,1’-biphenyl.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group, yielding 3-Methyl-1,1’-biphenyl.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: 3-(Aminomethyl)-1,1’-biphenyl, 3-(Hydroxymethyl)-1,1’-biphenyl.

    Oxidation: 3-(Carboxymethyl)-1,1’-biphenyl.

    Reduction: 3-Methyl-1,1’-biphenyl.

Scientific Research Applications

Chemistry: 3-(Chloromethyl)-1,1’-biphenyl is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, derivatives of 3-(Chloromethyl)-1,1’-biphenyl are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry: In the industrial sector, 3-(Chloromethyl)-1,1’-biphenyl is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,1’-biphenyl involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The chloromethyl group is a reactive site that can participate in nucleophilic substitution reactions, allowing the compound to interact with different molecular targets. The pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

    3-Methyl-1,1’-biphenyl: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    3-(Hydroxymethyl)-1,1’-biphenyl: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.

    3-(Carboxymethyl)-1,1’-biphenyl:

Uniqueness: 3-(Chloromethyl)-1,1’-biphenyl is unique due to the presence of the chloromethyl group, which provides a versatile site for chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse applications in various fields.

Properties

IUPAC Name

1-(chloromethyl)-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRYFMJQINAEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573175
Record name 3-(Chloromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38580-82-4
Record name 3-(Chloromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 50 mg of 3-hydroxymethylbiphenyl in 1.5 mL thionyl chloride was heated at reflux temperature for 4 hr, cooled to room temperature and the solvent removed by evaporation under reduced pressure to yield 45 mg of 3-chloromethylbiphenyl which was used in the next step without further purification or characterization.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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